3-chloro-4-(2-cyclohexylethoxy)aniline, also known as IM3829, is a synthetic derivative of 4-(2-cyclohexylethoxy)aniline. [] It has been investigated for its potential as a radiosensitizer, a compound that enhances the effectiveness of radiotherapy in treating cancer. [] While its exact classification is not provided in the literature, its role in scientific research focuses on its ability to inhibit the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. []
3-chloro-4-(2-cyclohexylethoxy)aniline (IM3829) exerts its radiosensitizing effect through the inhibition of the Nrf2 pathway. [] Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxifying enzymes, playing a crucial role in protecting cells from oxidative stress, a major consequence of ionizing radiation. [] By inhibiting Nrf2, IM3829 effectively downregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), leading to increased levels of reactive oxygen species (ROS) within cancer cells. [] This heightened ROS accumulation enhances the cytotoxic effects of ionizing radiation, thereby increasing the sensitivity of cancer cells to radiotherapy. []
The primary application of 3-chloro-4-(2-cyclohexylethoxy)aniline (IM3829) identified in the literature is its potential as a radiosensitizer in cancer treatment. [] Specifically, it has been investigated for its efficacy in enhancing the radiosensitivity of lung cancer cells both in vitro and in vivo. [] The study demonstrated that IM3829 significantly enhanced radiation-induced cell death in the H1299 lung cancer cell line. [] This suggests that IM3829 could potentially improve the efficacy of radiotherapy in treating lung cancer, potentially leading to improved treatment outcomes.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6